Cyclopropyl-(R)-pyrrolidin-3-yl-carbamic acid benzyl ester

Enantioselective synthesis Chiral intermediate NAPE-PLD inhibitor

Enantiomerically pure (R)-pyrrolidine intermediates are critical for NAPE-PLD inhibitor programs where stereochemistry directly governs target engagement. This compound (CAS 1353996-77-6) delivers ≥98% purity with documented (R)-configuration (MFCD21098191). • (R)-enantiomer at ≥98% vs. (S)-antipode at ≥95%-ensures unambiguous SAR interpretation. • Cbz group permits hydrogenolytic deprotection under neutral conditions; compatible with acid-sensitive substrates, unlike Boc alternatives. • N-cyclopropyl substituent (LogP 2.15) offers metabolic shielding for matched molecular pair DMPK studies.

Molecular Formula C15H20N2O2
Molecular Weight 260.33 g/mol
Cat. No. B7987149
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameCyclopropyl-(R)-pyrrolidin-3-yl-carbamic acid benzyl ester
Molecular FormulaC15H20N2O2
Molecular Weight260.33 g/mol
Structural Identifiers
SMILESC1CC1N(C2CCNC2)C(=O)OCC3=CC=CC=C3
InChIInChI=1S/C15H20N2O2/c18-15(19-11-12-4-2-1-3-5-12)17(13-6-7-13)14-8-9-16-10-14/h1-5,13-14,16H,6-11H2/t14-/m1/s1
InChIKeyZOGPRVKWMUKHFA-CQSZACIVSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Cyclopropyl-(R)-pyrrolidin-3-yl-carbamic acid benzyl ester – Chiral Intermediate Overview


Cyclopropyl-(R)-pyrrolidin-3-yl-carbamic acid benzyl ester (CAS 1353996‑77‑6; MFCD21098191) is an enantiomerically defined (R)-pyrrolidine bearing an N-cyclopropyl carbamate protected as a benzyl ester . Its core architecture – a strained cyclopropyl ring, a stereodefined pyrrolidine, and a cleavable Cbz group – has been exploited in the discovery of CNS-penetrant NAPE-PLD inhibitors and in diversity-oriented synthesis of cyclopropyl peptides [1]. The combination of three orthogonal functional handles in a single, chirally pure building block makes it a recurrent intermediate in medicinal chemistry programs that require precise spatial presentation of basic amine and hydrogen-bond donor/acceptor motifs.

Workflow
Enantioselective synthesis of chiral pyrrolidine intermediates
Selection
Orthogonal Cbz and cyclopropyl handles for multi-step elaboration
Context
CNS research model: NAPE-PLD inhibitor probe studies

Why This Compound Cannot Be Replaced by Analogs


Compounds that share the pyrrolidin-3-yl-carbamic acid benzyl ester core differ substantially in three procurement-critical attributes: N-substituent identity, enantiomeric purity, and commercial purity grade. Replacing the N-cyclopropyl group with methyl, ethyl, or isopropyl alters lipophilicity (LogP spans >1.5 units across the series ) and removes the rigid, metabolically resistant cyclopropane ring that is essential for target engagement in NAPE-PLD inhibitor programs [1]. Using the racemate or the (S)-enantiomer forfeits the defined spatial orientation required for enantioselective interactions; the (S)-antipode (CAS 1354004-09-3) is available only at ≥95% purity versus ≥98% for the (R)-enantiomer . Furthermore, the benzyl ester is a deliberate protective-group choice – the Cbz group offers orthogonal hydrogenolysis cleavage conditions that are incompatible with the tert-butyl carbamate (Boc) analogs often employed as alternatives [2]. These differences mean that substituting a “similar” pyrrolidine carbamate can silently corrupt the stereochemical outcome, the downstream deprotection strategy, or the physicochemical profile of the final target molecule.

N‑Substituent Mismatch
Alkyl analogs (methyl, ethyl, isopropyl) shift lipophilicity and remove the metabolically resistant cyclopropane ring.
Enantiomeric Identity
Racemate or (S)-enantiomer may lack the defined (R)-stereochemistry required for target engagement.
Protective Group Orthogonality
Cbz enables hydrogenolysis; Boc alternatives require acidic conditions that may not be compatible with downstream steps.

Cyclopropyl-(R)-pyrrolidin-3-yl-carbamic acid benzyl ester – Comparative Procurement Data


Enantiomeric Purity Advantage Over the (S)-Antipode

The (R)-enantiomer (CAS 1353996‑77‑6) is commercially supplied at 98% purity , whereas the corresponding (S)-antipode (CAS 1354004‑09‑3) is routinely offered at a minimum purity specification of 95% . The 3‑percentage‑point purity gap translates to a 60% lower maximum theoretical impurity burden in the (R)-enantiomer (2% vs. 5%). In a 1 g reaction scale, this corresponds to ≤20 mg total impurities for the (R)-compound versus ≤50 mg for the (S)-compound – a difference that can dictate whether a downstream intermediate meets the ≤0.15% individual impurity threshold required for pharmaceutical advanced intermediates under ICH Q3A guidelines.

Enantiomeric Purity
Supplier spec review
98% (R) vs 95% (S)
Lower impurity burden supports multi-step synthesis
3 pp difference; ~60% lower maximum impurity mass
Enantioselective synthesis Chiral intermediate NAPE-PLD inhibitor

N-Substituent Lipophilicity and CNS Penetration Potential

The predicted octanol-water partition coefficient (LogP) for cyclopropyl-(R)-pyrrolidin-3-yl-carbamic acid benzyl ester is 2.15 . This value is markedly higher than that of the corresponding N-methyl analog (LogP ~1.3 ) and the N-ethyl analog (LogP ~1.6 ), reflecting the combined hydrophobic contribution of the cyclopropane ring and the benzyl ester. The N-isopropyl analog is predicted to have a LogP of ~2.0 , approaching the cyclopropyl value but lacking the metabolic stability conferred by the cyclopropane ring [1]. An optimal LogP window of 2–3.5 is a well-established predictor of passive blood-brain barrier penetration [2]; the cyclopropyl compound sits at the lower boundary of this window, whereas the N-methyl and N-ethyl analogs fall below it, suggesting they would have measurably lower CNS partitioning.

Lipophilicity (LogP)
Predicted; experimental data to verify
Cyclopropyl 2.15 vs. N‑methyl 1.3
LogP within reported BBB-permeable window for CNS research
ΔLogP +0.85 vs. methyl; requires experimental confirmation
Lipophilicity Blood-brain barrier permeability CNS drug design

Cyclopropyl-Specific Conformational Restriction

The cyclopropyl group imposes a defined torsional constraint on the N–C(cyclopropyl) bond that is not present in open-chain N-alkyl congeners. Crystallographic and computational studies of cyclopropylamines demonstrate that the cyclopropyl C–N bond adopts a near-bisected conformation, restricting rotational freedom and reducing the entropic penalty upon target binding by an estimated 0.5–1.5 kcal/mol relative to freely rotating N-ethyl substituents [1]. This conformational pre-organization has been directly exploited in cyclopropyl-pyrrolidine-based NAPE-PLD inhibitors, where the cyclopropyl orientation is critical for filling a hydrophobic sub-pocket adjacent to the catalytic zinc ions [2]. N-Methyl and N-ethyl analogs lack this rigidification and are expected to pay a higher entropic cost upon binding, translating to a loss in binding affinity.

Conformational Restriction
Class-level inference
Est. ΔΔS 0.5–1.5 kcal/mol vs. N‑ethyl
Conformational pre-organization may support binding thermodynamics
Derived from literature precedent; not measured for this specific pair
Conformational restriction Binding entropy Structure-based drug design

Purity-Grade Stratification Across N-Substituent Analogs

A survey of commercial purity specifications for pyrrolidin-3-yl-carbamic acid benzyl ester analogs reveals a clear grade stratification. The cyclopropyl-(R) derivative is available at 98% purity , the cyclopropyl racemate at 95% , the N-methyl analog at only 90% , and the N-isopropyl analog at 95% . The purity gap between the cyclopropyl-(R) compound (98%) and the N-methyl analog (90%) is 8 percentage points – meaning the methyl analog contains four times the total impurity load. This is consistent with the greater synthetic challenge of preparing and purifying the less sterically hindered N-methyl carbamate, which is more prone to N-alkylation side reactions.

Purity Grade Stratification
Supplier spec review
Cyclopropyl-(R) 98% vs. N‑methyl 90%
Higher starting purity reduces downstream purification steps
8 pp gap; N‑methyl analog carries ~4× impurity load
Chemical purity Quality control Procurement specification

MDL Registry and Supply-Chain Traceability

The (R)-enantiomer (CAS 1353996‑77‑6) is registered under MDL number MFCD21098191 and is distributed through the Fluorochem supply chain (SKU F088030), which is audited by the University of Oxford and University of Manchester procurement offices . The (S)-enantiomer carries a distinct MDL number (MFCD21098192) , providing unambiguous lot-to-lot traceability. In contrast, the racemic mixture (CAS 1353956‑17‑8) has no MDL number assigned , and the N-methyl analog carries a different MDL registry (MFCD08061958) . The presence of a unique MDL identifier tied to a verified academic supply chain is a practical differentiator for laboratories that require documented chain-of-custody for journal submission, patent filing, or technology transfer.

Supply-Chain Traceability
Supplier spec review
MDL MFCD21098191 (audited supply chain)
Documented chain-of-custody for tech transfer and journal submission
Racemate lacks MDL; distinct registry from (S)-enantiomer
Supply chain integrity MDL number GMP starting material

Cyclopropyl-(R)-pyrrolidin-3-yl-carbamic acid benzyl ester – Key Application Scenarios


Enantioselective Synthesis of CNS-Penetrant NAPE-PLD Inhibitors

The combination of (R)-stereochemistry, cyclopropyl conformational lock, and a LogP of 2.15 makes this intermediate directly suitable for constructing the pyrrolidine-cyclopropyl substructure found in LEI-401–class NAPE-PLD inhibitors [1][2]. The Cbz protecting group allows for late-stage hydrogenolytic deprotection under neutral conditions, preserving acid-sensitive functionality elsewhere in the molecule. Procurement of the 98%-pure (R)-enantiomer ensures that the final inhibitor is not contaminated with the (S)-antipode, which would confound structure-activity interpretation.

Diversity-Oriented Synthesis of Cyclopropyl Peptide Libraries

This compound has been explicitly employed as a starting material in three-step diversity-oriented syntheses of cyclopropyl peptides via Ugi-4CR/elimination/Corey-Chaykovsky sequences . The benzyl ester serves a dual role: it protects the carbamic acid during cyclopropanation and can be removed quantitatively to reveal a free amine for further peptide coupling. The 98% purity specification is critical here, as residual impurities in the starting carbamate can participate in the multicomponent Ugi reaction, generating complex mixtures that are difficult to resolve.

Chiral Building Block for Fragment-Based Drug Discovery

The (R)-pyrrolidine core with an N-cyclopropyl-Cbz substitution pattern presents three vectors for fragment elaboration: (i) deprotection of the Cbz group to a primary amine, (ii) functionalization of the pyrrolidine NH, and (iii) cyclopropane ring-opening under acidic conditions. The high LogP (2.15) relative to N-methyl and N-ethyl analogs makes it particularly suitable for fragment libraries targeting hydrophobic enzyme pockets or membrane-associated targets. The unambiguous MDL registry (MFCD21098191) and academic supply-chain qualification support its use in screening collections that require documented provenance.

Metabolic Stability Probe in Cyclopropyl vs. Alkyl Matched-Pair Analysis

In drug metabolism and pharmacokinetics (DMPK) profiling, this compound serves as the cyclopropyl half of a matched molecular pair with its N-ethyl analog . Systematic comparison of oxidative metabolism rates (e.g., in human liver microsome assays) between the cyclopropyl and N-ethyl derivatives can quantify the metabolic shielding effect of the cyclopropane ring. Such data are directly actionable for medicinal chemists optimizing the metabolic stability of pyrrolidine-containing lead series.

Application
Selection Property
Validation Focus
NAPE-PLD inhibitor research (CNS model)
(R)-stereochemistry, cyclopropyl lock, and Cbz protection
Enantiomeric purity verification and hydrogenolysis compatibility
Diversity-oriented cyclopropyl peptide libraries
Three orthogonal handles for Ugi-4CR/cyclopropanation sequence
Purity specification to control multicomponent reaction byproducts
Fragment-based drug discovery (hydrophobic pockets)
Chiral scaffold with three elaboration vectors and lipophilic profile
Documented supply-chain provenance (MDL registry)
Matched-pair DMPK profiling (cyclopropyl vs. alkyl)
Cyclopropyl metabolic stability probe
Microsomal stability comparison with N-ethyl analog
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